Lipophilicity (LogP) Increase Relative to 1-Methanesulfonylpiperidine
4-{[(But-2-yn-1-yl)oxy]methyl}-1-(methanesulfonyl)piperidine exhibits a calculated LogP of 1.7166 [1]. In contrast, the simplest N-methanesulfonyl piperidine analog, 1-methanesulfonylpiperidine (CAS 3989-48-8), has a reported LogP of 0.83 (ACD/LogP) . This represents a ΔLogP of +0.89, indicating substantially increased lipophilicity conferred by the but-2-ynyloxymethyl ether group.
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.7166 |
| Comparator Or Baseline | 1-Methanesulfonylpiperidine: LogP = 0.83 (ACD/LogP) |
| Quantified Difference | ΔLogP = +0.89 (approximately 2.1-fold increase in log scale) |
| Conditions | Predicted/calculated LogP values from authoritative chemical databases |
Why This Matters
Higher LogP improves passive membrane permeability, which is a critical parameter for cell-based assays and intracellular target engagement; procurement teams should select this compound over simpler N-sulfonylpiperidines when moderate-to-high lipophilicity is desired.
- [1] 4-(but-2-ynoxymethyl)-1-methylsulfonylpiperidine. yybyy.com, CAS 647025-14-7. LogP = 1.7166. View Source
